molecular formula C11H10ClNO3S2 B2711647 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 1245569-26-9

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2711647
CAS No.: 1245569-26-9
M. Wt: 303.78
InChI Key: XCBOJJRKTHJTHW-UHFFFAOYSA-N
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Description

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of a cyclobutyl group, an oxazole ring, and a thiophene ring, all of which contribute to its distinct chemical properties

Preparation Methods

The synthesis of 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the thiophene ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study biochemical pathways and interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various biochemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

5-(2-Cyclobutyloxazol-5-yl)thiophene-2-sulfonyl chloride can be compared with other similar compounds, such as:

    5-(1,3-Oxazol-5-yl)thiophene-2-sulfonyl chloride: This compound has a similar structure but lacks the cyclobutyl group, which may affect its reactivity and applications.

    5-Cyclobutyl-1,3,4-oxadiazol-2-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

5-(2-cyclobutyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S2/c12-18(14,15)10-5-4-9(17-10)8-6-13-11(16-8)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBOJJRKTHJTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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